N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide
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Overview
Description
N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, along with a prop-2-enamide group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Amidation: The brominated product is then reacted with prop-2-enamide in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Medicine: As a potential lead compound in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-2-enamide group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-3-methylpyridin-2-yl)-N-methylpivalamide
- 5-bromo-2-methylpyridin-3-amine
- N-(5-bromo-2-methylpyridin-3-yl)acetamide
Uniqueness
N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-enamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-3-8(13)12-9-6(2)4-7(10)5-11-9/h3-5H,1H2,2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBZECNABZXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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